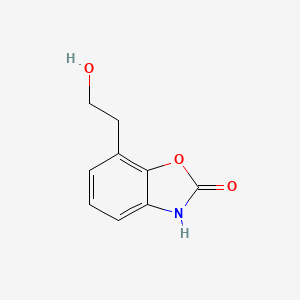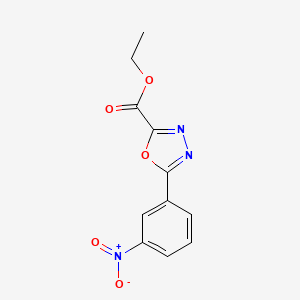![molecular formula C5H13Cl3N6O B1404844 N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride CAS No. 1351647-67-0](/img/structure/B1404844.png)
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride
Descripción general
Descripción
“N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride” is a chemical compound with the molecular formula C5H13Cl3N6O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazol ring, an aminomethyl group, and a glycinamide group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure and formula, C5H13Cl3N6O . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
DPP-4 Inhibitors Development : Fuh et al. (2021) explored the synthesis of 1,2,4-triazole derivatives, including glycolamides and glycinamides, to develop new dipeptidyl peptidase 4 (DPP-4) inhibitors. This is significant for the treatment of type 2 diabetes, as DPP-4 inhibitors play a crucial role in glucose regulation (Fuh et al., 2021).
Supramolecular Synthon Development : Naik et al. (2010) researched the acid hydrolysis of ethyl 4H-1,2,4-triazol-4-yl-acetate, leading to 4H-1,2,4-triazol-4-yl acetic acid. This compound, as a supramolecular synthon, is significant for creating three-dimensional chains of porous nanoballs, which can have applications in materials chemistry and crystal engineering (Naik et al., 2010).
Antimicrobial and Anti-Lipase Activities : Özil et al. (2015) synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial, anti-lipase, and antiurease activities. Such compounds could have potential applications in developing new therapeutic agents (Özil et al., 2015).
CNS Activity : Hirai et al. (1982) prepared amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, which exhibited significant central nervous system (CNS) activities. This could have implications for the development of CNS-active pharmaceuticals (Hirai et al., 1982).
Glycine Transporter 1 Inhibitors : Sugane et al. (2013) reported the optimization of 4H-1,2,4-triazole derivatives as glycine transporter 1 (GlyT1) inhibitors. These inhibitors have potential applications in neurological and psychiatric disorders (Sugane et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-N-[3-(aminomethyl)-1,2,4-triazol-4-yl]acetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6O.3ClH/c6-1-4-9-8-3-11(4)10-5(12)2-7;;;/h3H,1-2,6-7H2,(H,10,12);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHLZWMWJAEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1NC(=O)CN)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)

![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)


![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)